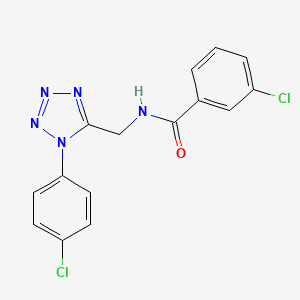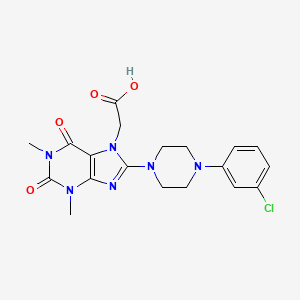
2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C19H21ClN6O4 and its molecular weight is 432.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamide Synthesis
Researchers have explored the synthesis of polyamides containing derivatives of theophylline and thymine, utilizing dicarboxylic acid derivatives through addition reactions to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine. These polyamides exhibit solubility in DMSO, formic acid, and water under certain conditions, suggesting their potential applications in material science for the development of new polymers with specific solubility characteristics (Hattori & Kinoshita, 1979).
Biological Activity
The compound's derivatives have been investigated for their biological activities, particularly for antiasthmatic properties. A study synthesized 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives and evaluated their vasodilatory activity, highlighting the potential application of these derivatives in developing new anti-asthmatic drugs (Bhatia et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been explored, showcasing methods to obtain these derivatives in good yield through efficient and simple processes. Such research emphasizes the compound's role in facilitating the synthesis of chemically diverse molecules (Bhat et al., 2018).
Neuroprotective Therapeutics
Research into the synthesis and biological evaluation of dimethyl-carbamic acid derivatives highlights the compound's potential use in neuroprotection, particularly for treatments targeting Alzheimer's disease. The reported derivatives demonstrate inhibitory activity against acetylcholinesterase, support as s1-receptor antagonists, and offer protection against Ab42 toxicity, presenting a multi-target therapeutic approach for neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial Applications
Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. These studies aim to develop compounds with significant biological activities, potentially leading to the discovery of new antibacterial, antifungal, and anthelmintic agents, as well as applications in forensic science for latent fingerprint analysis (Khan et al., 2019).
properties
IUPAC Name |
2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-8-6-24(7-9-25)13-5-3-4-12(20)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYYVMJUIOYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


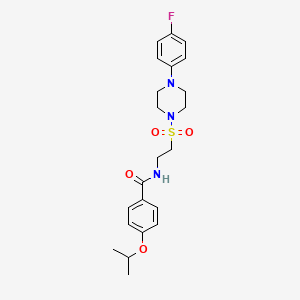
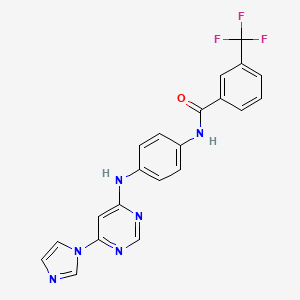
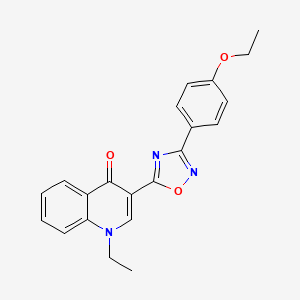

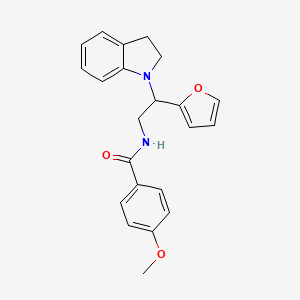
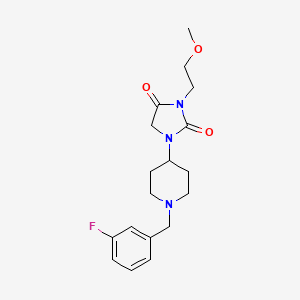

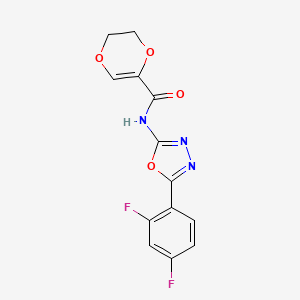
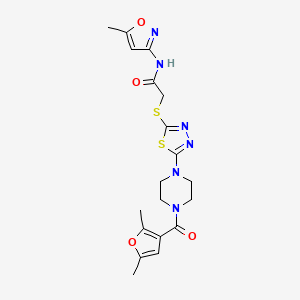
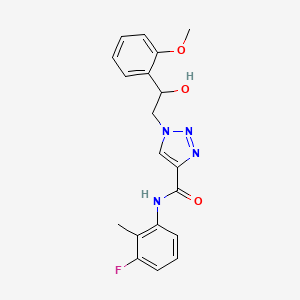

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)
